molecular formula C20H32ClNO B12411482 Trihexyphenidyl-d5 (hydrochloride)

Trihexyphenidyl-d5 (hydrochloride)

Numéro de catalogue: B12411482
Poids moléculaire: 343.0 g/mol
Clé InChI: QDWJJTJNXAKQKD-XBIAMBGESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trihexyphenidyl-d5 (hydrochloride) is a deuterium-labeled analog of Trihexyphenidyl hydrochloride, a well-known anticholinergic agent. The deuterated form replaces five hydrogen atoms with deuterium, enhancing its stability and making it valuable for pharmacokinetic and metabolic studies . It is synthesized to serve as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS), ensuring precise quantification of the non-deuterated parent compound in biological matrices .

Propriétés

Formule moléculaire

C20H32ClNO

Poids moléculaire

343.0 g/mol

Nom IUPAC

1-cyclohexyl-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H/i1D,4D,5D,10D,11D;

Clé InChI

QDWJJTJNXAKQKD-XBIAMBGESA-N

SMILES isomérique

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN2CCCCC2)(C3CCCCC3)O)[2H])[2H].Cl

SMILES canonique

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl

Origine du produit

United States

Méthodes De Préparation

Grignard Reaction with Deuterated Reagents

The most widely reported method involves a Grignard reaction using deuterated cyclohexylmagnesium chloride. Key steps include:

  • Deuterated Grignard reagent synthesis :

    • Reaction of deuterated chlorocyclohexane (C$$6$$D$${11}$$Cl) with magnesium in anhydrous methyl tert-butyl ether (MTBE).
    • Critical parameters : Temperature (55–65°C), solvent purity, and exclusion of moisture to prevent proton-deuterium exchange.
  • Nucleophilic addition :

    • The Grignard reagent reacts with propiophenone piperidyl hydrochloride under reflux, followed by acid hydrolysis to yield trihexyphenidyl-d5.
    • Yield optimization : 60–70% yield achieved by controlling stoichiometry (1:1.2 molar ratio of ketone to Grignard reagent).

Table 1: Grignard Reaction Conditions

Parameter Value
Solvent Methyl tert-butyl ether
Temperature 60°C (reflux)
Reaction Time 2–3 hours
Deuterium Source C$$6$$D$${11}$$Cl
Final Purity (HPLC) >98%

Catalytic Hydrogen-Deuterium Exchange

An alternative approach uses palladium-catalyzed H/D exchange on non-deuterated trihexyphenidyl:

  • Catalyst : Pd/C (10% w/w) in D$$_2$$O/THF (1:3 v/v).
  • Conditions : 80°C, 24 hours, under 3 atm H$$2$$/D$$2$$ gas.
  • Outcome : Selective deuteration at benzylic and aromatic positions, with 85–90% isotopic incorporation.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous flow reactors : Reduce MTBE usage by 40% compared to batch processes.
  • Solvent recovery systems : Distillation units reclaim MTBE (>95% recovery), minimizing waste.
  • Quality control : In-line FTIR monitors deuterium content during synthesis, ensuring batch consistency.

Table 2: Industrial vs. Laboratory-Scale Synthesis

Factor Industrial Scale Laboratory Scale
Batch Size 50–100 kg 1–5 g
Solvent Consumption 300 L/kg 50 L/kg
Yield 65–70% 60–65%
Purity 97–98% 95–97%

Analytical Methods for Quality Control

Post-synthesis analysis ensures compliance with pharmacopeial standards:

  • Isotopic Purity :
    • LC-MS/MS : Quantifies deuterium incorporation using multiple reaction monitoring (MRM).
    • $$^2$$H NMR : Confirms deuterium position and absence of protio impurities.
  • Chemical Purity :
    • HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), acetonitrile-phosphate buffer (pH 3.0) gradient.
    • Impurity profiling : Identifies ≤0.1% of non-deuterated analogs and synthesis byproducts.

Comparative Analysis of Synthesis Methods

Grignard Route Advantages :

  • Higher deuterium incorporation (>98%).
  • Scalable to industrial production.

Catalytic Exchange Advantages :

  • Lower cost for small-scale synthesis.
  • Compatible with late-stage deuteration.

Limitations :

  • Grignard method requires anhydrous conditions, increasing operational complexity.
  • Catalytic exchange struggles with sterically hindered positions.

Analyse Des Réactions Chimiques

Types of Reactions

Trihexyphenidyl-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of Trihexyphenidyl-d5 (hydrochloride).

Applications De Recherche Scientifique

Trihexyphenidyl-d5 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of trihexyphenidyl.

    Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.

    Drug Development: Used in the development of new drugs by providing insights into the behavior of trihexyphenidyl in biological systems.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.

Mécanisme D'action

Trihexyphenidyl-d5 (hydrochloride) exerts its effects by acting as a non-selective muscarinic acetylcholine receptor antagonist. It binds with higher affinity to the M1 subtype of muscarinic receptors, primarily located in the central nervous system. This binding inhibits the action of acetylcholine, leading to a reduction in the symptoms of Parkinson’s disease and drug-induced extrapyramidal disorders. Additionally, it may indirectly enhance dopamine release in the striatum by modifying nicotinic acetylcholine receptor neurotransmission .

Comparaison Avec Des Composés Similaires

Key Properties :

  • Molecular Formula: C₂₀H₂₆D₅NO·HCl
  • Purity : >98%
  • Clinical Status: No clinical development reported; strictly for research use .
  • Applications : Used in drug metabolism studies, receptor binding assays, and analytical method validation .

Comparison with Similar Compounds

Pharmacological Profile and Receptor Specificity

Trihexyphenidyl-d5 (hydrochloride) shares its primary mechanism of action with its parent compound, acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). However, its deuterated structure modifies metabolic pathways without altering receptor affinity . Below is a comparison with other mAChR antagonists:

Compound Receptor Specificity Affinity (nM) Deuterated Form Available Clinical Status
Trihexyphenidyl-d5 HCl M1-M4 mAChR Not reported Yes (this compound) Research only
Umeclidinium bromide M1-M5 mAChR 0.05–0.16 Yes (Umeclidinium-d5) Marketed
Trospium chloride Non-selective mAChR antagonist Not reported Yes (Trospium-d8) Marketed
Tropicamide Selective M4 antagonist Not reported No Ophthalmic use

Key Differences :

  • Receptor Coverage : Umeclidinium bromide targets all five mAChR subtypes (M1-M5), whereas Trihexyphenidyl-d5 HCl primarily antagonizes M1-M4 .
  • Deuterium Impact : Deuterated analogs like Trihexyphenidyl-d5 HCl and Umeclidinium-d5 bromide exhibit enhanced metabolic stability, reducing first-pass metabolism in preclinical studies .

Structural and Regulatory Considerations

  • Molecular Complexity : Trihexyphenidyl-d5 HCl retains the bicyclic structure of its parent compound, while compounds like 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride-d5 feature a trifluoromethyl group, altering lipophilicity and target engagement .
  • Regulatory Status: Non-deuterated Trihexyphenidyl hydrochloride is approved for Parkinson’s disease and dystonia (5 mg tablets), whereas its deuterated form lacks FDA approval and is confined to research .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.